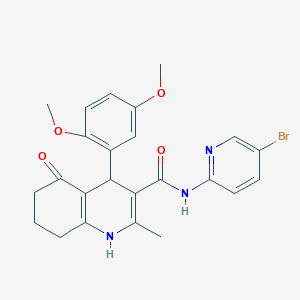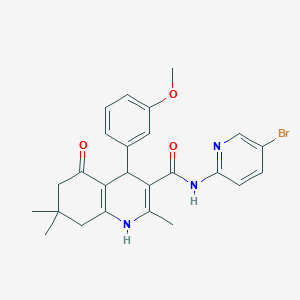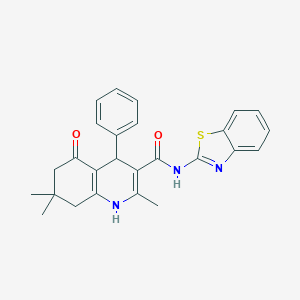
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is a chemical compound that belongs to the phenothiazine class of compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is not fully understood. However, it is believed to exhibit its pharmacological effects by modulating various cellular signaling pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes. It has also been found to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been found to exhibit antimicrobial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone in lab experiments is its unique properties such as high thermal stability, good solubility, and high charge mobility. This makes it an ideal candidate for use in various organic electronic devices. However, one of the major limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone. One of the major areas of research is in the development of new organic electronic devices such as OLEDs and OPVs. Another important area of research is in the development of new drugs based on the pharmacological properties of this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone involves the condensation of 2-bromo-1-phenothiazine with benzyl mercaptan in the presence of a base. The reaction is carried out in an organic solvent such as DMF or DMSO and requires careful control of reaction conditions such as temperature and reaction time. The product is then purified by recrystallization or column chromatography to obtain a pure sample.
Applications De Recherche Scientifique
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its unique properties such as high thermal stability, good solubility, and high charge mobility make it an ideal candidate for use in these devices.
Another important application of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been found to exhibit antimicrobial activity against various pathogens.
Propriétés
Formule moléculaire |
C21H17NOS2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NOS2/c23-21(15-24-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)22/h1-13H,14-15H2 |
Clé InChI |
UPAXVNOSBQPYCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canonique |
C1=CC=C(C=C1)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



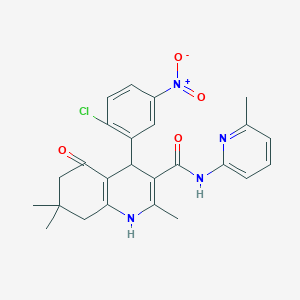
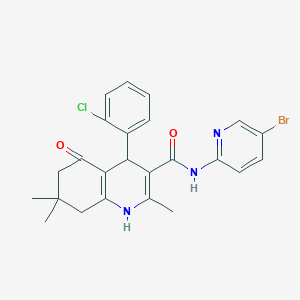

![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)






